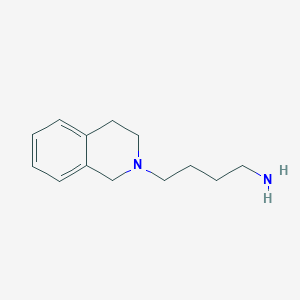

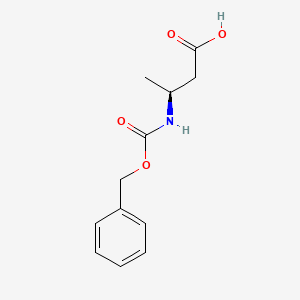

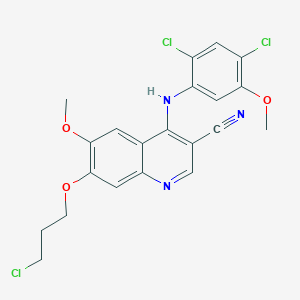

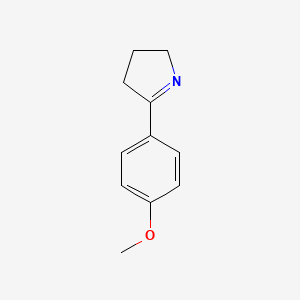

2(1H)-Isoquinolinebutanamine, 3,4-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydropyrimidin-2(1H)-ones, also known as DHPMs, are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . They have aroused interest in medicinal chemistry due to their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They are potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects .

Synthesis Analysis

The synthesis of these products is highly important due to their myriad of medicinal properties . The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . In this study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .

Molecular Structure Analysis

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets .

Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .

Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, and its derivatives have been explored in various scientific research contexts due to their potential biological and pharmacological significance. Researchers have synthesized novel compounds related to this chemical structure, focusing on their vasodilatation activity, potential as poly(ADP-ribose) synthetase inhibitors, and other biological activities.

Synthesis and Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and exhibited vasodilatation activity, indicating potential cardiovascular benefits Zhang San-qi, 2010.

Anticancer and Antimicrobial Activities : Compounds derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities, highlighting the therapeutic potential of this chemical scaffold Nesrin Şener et al., 2018.

Catalyst-Free Synthesis : Research on the catalyst-free, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones in water demonstrates the environmental friendliness and sustainability of this approach, with potential applications in developing antibacterial agents D. V. Ramana et al., 2016.

Enzyme Inhibition for Therapeutic Applications : Studies on human carbonic anhydrases and novel classes of benzenesulfonamides related to 3,4-dihydro-1H-isoquinoline structures revealed significant enzyme inhibition, suggesting potential for therapeutic applications in treating disorders related to these enzymes E. Bruno et al., 2017.

Potential Tracer for Poly(ADP-ribose) Synthetase : A derivative, 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, was synthesized as a potential tracer for poly(ADP-ribose) synthetase in positron emission tomography (PET) imaging, indicating its utility in diagnosing diseases related to excessive activation of this enzyme Y. Miyake et al., 2000.

Orientations Futures

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKUDRCZBGENKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427964 |

Source

|

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

CAS RN |

174643-96-0 |

Source

|

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)